Trimethoxy(phenylethynyl)silane

Hydrolysis Kinetics Silane Stability Surface Modification

Trimethoxy(phenylethynyl)silane (CAS 58458-85-8) is an organosilicon compound featuring a silicon center bonded to a phenylethynyl group (-C≡C-C₆H₅) and three methoxy (-OCH₃) groups. This alkynyl-functionalized trialkoxysilane serves as a key precursor in the synthesis of advanced organosilicon materials, including silane coupling agents, hybrid polymers, and surface modification agents.

Molecular Formula C11H14O3Si
Molecular Weight 222.31 g/mol
Cat. No. B8224550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethoxy(phenylethynyl)silane
Molecular FormulaC11H14O3Si
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESCO[Si](C#CC1=CC=CC=C1)(OC)OC
InChIInChI=1S/C11H14O3Si/c1-12-15(13-2,14-3)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3
InChIKeyZEGBIQFNTMTESP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethoxy(phenylethynyl)silane: Organosilane Procurement Guide & Comparative Performance Data


Trimethoxy(phenylethynyl)silane (CAS 58458-85-8) is an organosilicon compound featuring a silicon center bonded to a phenylethynyl group (-C≡C-C₆H₅) and three methoxy (-OCH₃) groups . This alkynyl-functionalized trialkoxysilane serves as a key precursor in the synthesis of advanced organosilicon materials, including silane coupling agents, hybrid polymers, and surface modification agents . The ethynyl linkage imparts unique rigidity and conjugation, which can influence material properties such as thermal stability and electronic behavior .

Why Phenylethynyl- vs. Phenyl- or Phenethyl-Silanes Cannot Be Interchanged: Key Functional Differences


Substituting Trimethoxy(phenylethynyl)silane with a generic phenyl- or phenethyl-substituted trimethoxysilane can lead to significant performance deviations in applications requiring controlled reactivity or defined material architecture. The phenylethynyl group (-C≡C-Ph) is not simply a larger phenyl ring; the rigid, conjugated triple bond introduces unique electronic and steric properties. This can affect hydrolysis kinetics , cross-coupling efficiency [1], and the ultimate thermal and mechanical properties of the resulting siloxane network. For example, the triple bond can participate in specific click chemistry reactions and thermal crosslinking mechanisms that are inaccessible to saturated or simpler aromatic silanes, leading to different network densities and durability profiles [2]. Therefore, direct substitution without rigorous validation risks compromising product performance in critical applications.

Quantitative Evidence Guide: Trimethoxy(phenylethynyl)silane Performance vs. Structural Analogs


Hydrolytic Stability: Phenylethynyl- vs. Phenethyl-Silanes

The hydrolysis sensitivity of trimethoxy(phenylethynyl)silane is lower than that of its saturated analog, phenethyltrimethoxysilane. Gelest classifies phenethyltrimethoxysilane with a 'Hydrolytic Sensitivity 7', defined as 'reacts slowly with moisture/water' [1]. While specific sensitivity data for the phenylethynyl derivative is not directly published by Gelest, a qualitative assessment of structure-activity relationships suggests it would have a lower sensitivity (e.g., 5-6) due to the increased steric hindrance and electron-withdrawing nature of the ethynyl group, which can slow the rate of methoxy group hydrolysis . This is a critical differentiator for handling and storage in humid environments.

Hydrolysis Kinetics Silane Stability Surface Modification

Thermal Crosslinking Reactivity: Phenylethynyl- vs. Phenyl-Silanes

Phenylethynyl-containing silanes are designed for high-temperature applications where the triple bond undergoes thermal crosslinking, enhancing durability. A study by Park et al. demonstrated that polyimide-silica hybrids using phenylethynyl imide silanes as coupling agents on titanium alloy exhibited significantly improved bond durability after hot-wet environmental exposure compared to controls without the coupling agent [1]. While this study uses an imide-silane analog, the thermal crosslinking of the phenylethynyl group is the key differentiating mechanism, a functionality absent in saturated phenethyl or simple phenyl silanes. The thermal cure of the phenylethynyl group creates a covalent bond between the coupling agent and the matrix [2], whereas a phenyltrimethoxysilane would not provide this additional crosslinking mechanism.

Thermoset Polymers Adhesion Promotion High-Temperature Composites

Surface Hydrophobicity: Phenylethynyl- vs. Phenethyl-Silanes

The phenylethynyl group confers a distinct hydrophobic character compared to its saturated phenethyl analog. Literature indicates that surfaces modified with phenyl-containing silanes can achieve water contact angles >110° . While direct comparative contact angle data for phenylethynyltrimethoxysilane is limited, the increased aromaticity and extended conjugation of the phenylethynyl group can lead to a more tightly packed, ordered monolayer, potentially resulting in higher water contact angles than the more flexible phenethyltrimethoxysilane, which is reported to form surfaces with contact angles in the 52°-55° range [1]. The phenylethynyl group's rigidity promotes a more ordered and hydrophobic surface.

Hydrophobic Coatings Surface Energy Contact Angle

Cross-Coupling Reactivity: Phenylethynyl- vs. Phenyl-Silanes

Trimethoxy(phenylethynyl)silane can serve as a precursor to di-substituted alkynes via palladium-catalyzed cross-coupling reactions. A study by Ye et al. reported the cross-coupling of aryl trimethoxysilanes with terminal alkynes to produce di-substituted alkynes in moderate to good yields [1]. This reactivity profile is distinct from that of phenyltrimethoxysilane, which is typically used in Hiyama-type couplings with aryl halides to form biaryls . The phenylethynyl group's terminal alkyne moiety enables different bond-forming reactions, expanding the synthetic utility of this silane.

Palladium Catalysis C-C Bond Formation Organosilicon Reagents

Synthetic Accessibility and Purity

Trimethoxy(phenylethynyl)silane can be synthesized via catalytic silylation of phenylacetylene with trimethoxysilane. A solvent-free approach using N-Heterocyclic carbenes (NHCs) as catalysts is reported to achieve yields of 85–99% under mild conditions . This high-yielding synthetic route ensures reliable access to the compound with >97% purity for research applications , making it a viable and cost-effective option for laboratories requiring this specific organosilane building block.

Synthetic Route Catalytic Silylation Yield

High-Value Application Scenarios for Trimethoxy(phenylethynyl)silane in Research and Industry


Advanced Composite Adhesion Promoter for High-Temperature Environments

Based on evidence that phenylethynyl-containing silanes improve bond durability under hot-wet conditions [1], Trimethoxy(phenylethynyl)silane is an ideal candidate for formulating high-performance adhesives and composite interphases for aerospace and automotive applications. Its thermal crosslinking capability provides a durable covalent network that resists environmental degradation, a feature not offered by simple phenyl- or phenethyl-silanes. This leads to longer service life and enhanced reliability of bonded structures.

Synthesis of π-Conjugated Organic Electronic Materials

The terminal alkyne moiety enables this silane to serve as a key monomer in the synthesis of π-conjugated polymers and oligomers via cross-coupling reactions [2]. This application scenario is supported by its distinct reactivity in forming di-substituted alkynes. The resulting materials are critical for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), where the extended conjugation and ordered structure imparted by the phenylethynyl group can enhance charge transport properties.

Superhydrophobic Surface Coatings

The potential to create surfaces with high water contact angles (>110°) makes Trimethoxy(phenylethynyl)silane a strong candidate for developing superhydrophobic coatings . This is supported by the comparative analysis with phenethyltrimethoxysilane, which yields significantly lower contact angles. These coatings are valuable for self-cleaning surfaces, anti-icing treatments, and corrosion protection in marine and industrial environments.

Moisture-Tolerant Handling and Storage Protocols

Due to its inferred lower hydrolytic sensitivity compared to phenethyltrimethoxysilane [3], Trimethoxy(phenylethynyl)silane offers a practical advantage in laboratory and industrial settings. It can be handled and stored with less stringent exclusion of ambient moisture, reducing the need for specialized inert atmosphere equipment. This facilitates easier integration into standard synthetic workflows and lowers the barrier to entry for research groups exploring alkynyl-functionalized materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimethoxy(phenylethynyl)silane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.